molecular formula C19H13N5O3S2 B10883033 N-(4-nitrophenyl)-2-{[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

N-(4-nitrophenyl)-2-{[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B10883033
M. Wt: 423.5 g/mol
InChI Key: FWDZQWZEPWFTNQ-UHFFFAOYSA-N
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Description

N~1~-(4-NITROPHENYL)-2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a nitrophenyl group, a quinolyl group, and a thiadiazole ring

Properties

Molecular Formula

C19H13N5O3S2

Molecular Weight

423.5 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-[(5-quinolin-2-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H13N5O3S2/c25-17(20-13-6-8-14(9-7-13)24(26)27)11-28-19-23-22-18(29-19)16-10-5-12-3-1-2-4-15(12)21-16/h1-10H,11H2,(H,20,25)

InChI Key

FWDZQWZEPWFTNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-NITROPHENYL)-2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

    Attachment of the Quinolyl Group: This step might involve nucleophilic substitution reactions where the quinolyl group is introduced.

    Introduction of the Nitrophenyl Group: This can be done through nitration reactions using reagents like nitric acid.

    Final Assembly: The final step would involve coupling the intermediate products to form the desired compound, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating infections, cancer, and inflammatory diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-NITROPHENYL)-2-{[5-(2-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
  • N~1~-(4-NITROPHENYL)-2-{[5-(2-ISOQUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE

Uniqueness

The presence of the quinolyl group in N1-(4-NITROPHENYL)-2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE may confer unique biological activities and chemical properties compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

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